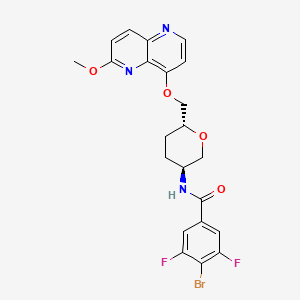

Anti-MRSA agent 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20BrF2N3O4 |

|---|---|

Molecular Weight |

508.3 g/mol |

IUPAC Name |

4-bromo-3,5-difluoro-N-[(3S,6R)-6-[(6-methoxy-1,5-naphthyridin-4-yl)oxymethyl]oxan-3-yl]benzamide |

InChI |

InChI=1S/C22H20BrF2N3O4/c1-30-19-5-4-17-21(28-19)18(6-7-26-17)32-11-14-3-2-13(10-31-14)27-22(29)12-8-15(24)20(23)16(25)9-12/h4-9,13-14H,2-3,10-11H2,1H3,(H,27,29)/t13-,14+/m0/s1 |

InChI Key |

NHXTWWVJRWMAAW-UONOGXRCSA-N |

Isomeric SMILES |

COC1=NC2=C(C=CN=C2C=C1)OC[C@H]3CC[C@@H](CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)OCC3CCC(CO3)NC(=O)C4=CC(=C(C(=C4)F)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Compound 12

An In-depth Technical Guide on the Chemical Structure and Properties of Compound 12 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Compound 12, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and visualizations of relevant biological pathways.

Chemical Structure and Properties

Compound 12, systematically named 4-(4-methoxyphenyl)-1-((2-methyl-6-nitro-2H-chromen-2-yl)methyl)-1H-1,2,3-triazole, is a benzopyranyl 1,2,3-triazole derivative.[1] Its core structure consists of a chromene ring system linked to a 1,2,3-triazole moiety, which is further substituted with a methoxyphenyl group.

Table 1: Physicochemical Properties of Compound 12

| Property | Value | Reference |

| IUPAC Name | 4-(4-methoxyphenyl)-1-((2-methyl-6-nitro-2H-chromen-2-yl)methyl)-1H-1,2,3-triazole | [1] |

| Molecular Formula | C20H18N4O4 | Calculated |

| Molecular Weight | 378.38 g/mol | Calculated |

| Appearance | Not Reported | |

| Solubility | Not Reported |

Biological Activity and Mechanism of Action

Compound 12 has been identified as a potent inhibitor of HIF-1α, a key transcription factor in the cellular response to hypoxia and a critical target in cancer therapy.[1]

In vitro Inhibitory Activity

The inhibitory activity of Compound 12 against HIF-1α has been quantified in different human cell lines under hypoxic conditions.

Table 2: In vitro HIF-1α Inhibitory Activity of Compound 12

| Cell Line | IC50 (nM) | Experimental Conditions | Reference |

| HEK-293 (Human Embryonic Kidney) | 24 | 1% O2, 16 hours | [1] |

| A549 (Human Lung Carcinoma) | 2 | 1% O2, 16 hours | [1] |

Mechanism of Action

Compound 12 exerts its inhibitory effect by promoting the degradation of the HIF-1α protein.[1] Under hypoxic conditions, it increases the levels of hydroxylated HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. This dose-dependently decreases the expression of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF).[1]

Signaling Pathway

Compound 12 interferes with the HIF-1α signaling pathway, which is crucial for tumor progression and angiogenesis. The diagram below illustrates the canonical HIF-1α pathway and the point of intervention by Compound 12.

Caption: HIF-1α Signaling Pathway and Inhibition by Compound 12.

Experimental Protocols

Synthesis of Compound 12

Compound 12 is synthesized via a Copper(I)-catalyzed [3 + 2] cycloaddition reaction.[1]

Workflow:

Caption: Synthesis workflow for Compound 12.

Detailed Methodology: A detailed, step-by-step protocol for the synthesis of 2-(azidomethyl)-2-methyl-6-nitro-2H-chromene and the subsequent cycloaddition reaction would be required from the primary literature for exact replication. The general procedure involves the reaction of the azide and alkyne precursors in the presence of a copper(I) catalyst, such as copper(I) iodide, often with a base like triethylamine in a suitable solvent like THF or a mixture of t-butanol and water. The reaction is typically stirred at room temperature until completion, followed by extraction and purification using column chromatography.

Hypoxia-Responsive Element (HRE) Reporter Assay

This assay is used to screen for inhibitors of HIF-1α transcriptional activity.

Workflow:

Caption: HRE Reporter Assay Workflow.

Detailed Methodology:

-

HEK-293 cells are co-transfected with a pGL3-5xHRE-Luc plasmid, which contains five copies of the hypoxia-responsive element from the VEGF gene promoter driving firefly luciferase expression, and a pRL-SV40 plasmid encoding Renilla luciferase for normalization.[1]

-

Transfected cells are treated with various concentrations of Compound 12.[1]

-

The cells are then incubated under hypoxic conditions (1% O2) for 24 hours to induce HIF-1α activity.[1]

-

Following incubation, the cells are lysed, and the luciferase activity of both firefly and Renilla luciferases is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the presence of Compound 12 indicates inhibition of HIF-1α transcriptional activity.

Western Blot Analysis for HIF-1α

This method is used to directly measure the levels of HIF-1α protein in cells.

Detailed Methodology:

-

HEK-293 or A549 cells are treated with Compound 12 at various concentrations and incubated under hypoxic conditions for 16 hours.[1]

-

Cells are then lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence detection system. β-actin is typically used as a loading control to ensure equal protein loading.

Immunofluorescence Assay for HIF-1α

This technique is used to visualize the subcellular localization and expression of HIF-1α.

Detailed Methodology:

-

A549 cells are grown on coverslips and treated with Compound 12 for 16 hours under hypoxic conditions.[1]

-

The cells are then fixed with paraformaldehyde, permeabilized, and blocked.

-

Cells are incubated with a primary antibody against HIF-1α, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

The coverslips are mounted on slides, and the fluorescence is visualized using a fluorescence microscope.

Conclusion

Compound 12 is a promising novel inhibitor of HIF-1α with potent activity in the nanomolar range in human cancer cell lines. Its mechanism of action involves the targeted degradation of the HIF-1α protein, leading to the downregulation of hypoxia-inducible genes. The detailed protocols provided in this guide should facilitate further research and development of this and similar compounds as potential anticancer therapeutics.

References

Topoisomerase IV Inhibition by Anti-MRSA Agent 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant and persistent threat to public health, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide focuses on Anti-MRSA agent 7, a potent inhibitor of bacterial type II topoisomerases, with a particular emphasis on its activity against Topoisomerase IV. This document provides a comprehensive overview of the agent's inhibitory profile, detailed experimental methodologies for its evaluation, and visual representations of the underlying biochemical pathways and drug discovery workflow. The information presented herein is intended to equip researchers and drug development professionals with the technical details necessary to understand and potentially advance the study of this and similar antimicrobial compounds.

Introduction

The emergence and spread of antibiotic-resistant bacteria, particularly MRSA, is a critical global health challenge. MRSA infections are associated with significant morbidity and mortality, and the therapeutic options are increasingly limited. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs.[1] Topoisomerase IV, in particular, plays a crucial role in the decatenation of daughter chromosomes following DNA replication, a process vital for bacterial cell division.[1] Its inhibition leads to the accumulation of interlinked chromosomes, preventing cell separation and ultimately causing bacterial death.

This compound, also identified as compound 12 in some literature, has emerged as a promising antibacterial compound with potent activity against MRSA.[2][3] This agent exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and Topoisomerase IV.[4] This guide provides an in-depth technical examination of the inhibitory action of this compound against Topoisomerase IV.

Quantitative Data

The inhibitory activity of this compound against bacterial topoisomerases and its antibacterial efficacy have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Topoisomerases

| Enzyme Target | Organism | IC₅₀ (µM) |

| Topoisomerase IV | S. aureus | 0.341 |

| Topoisomerase IV | E. coli | 0.059 |

| DNA Gyrase | S. aureus | 0.185 |

| DNA Gyrase | E. coli | 0.365 |

Data sourced from Kokot M, et al. Eur J Med Chem. 2023.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 29213) | 0.015 |

| MRSA (Clinical Isolate) | 0.015 - 0.06 |

| E. faecalis | 2.0 |

| E. coli (ATCC 25922) | >128 |

| P. aeruginosa | >128 |

Data synthesized from publicly available information on similar novel bacterial topoisomerase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Topoisomerase IV Decatenation Assay

This assay measures the ability of an inhibitor to prevent Topoisomerase IV from decatenating, or unlinking, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

S. aureus Topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mM ATP

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mM EDTA, 50% Glycerol

-

This compound (dissolved in DMSO)

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% Bromophenol Blue, 50% Glycerol

-

1% Agarose Gel in TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the following components in a microcentrifuge tube:

-

5X Assay Buffer: 4 µL

-

kDNA (100 ng/µL): 1 µL

-

Nuclease-free water: to a final volume of 19 µL

-

This compound (at various concentrations): 1 µL

-

-

Enzyme Addition: Dilute the S. aureus Topoisomerase IV enzyme in ice-cold Enzyme Dilution Buffer to the desired concentration. Add 1 µL of the diluted enzyme to the reaction mixture. For the negative control, add 1 µL of Enzyme Dilution Buffer without the enzyme.

-

Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Stain the gel with ethidium bromide for 15-30 minutes and destain in water. Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a very short distance. The inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-inhibitor control.[5][6]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[7][8][9][10]

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolate)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution Series: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The typical final volume in each well is 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the drug dilution, as well as to a positive control well (containing only MHB and inoculum). A negative control well should contain only MHB.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

Signaling Pathway: Topoisomerase IV in Bacterial DNA Replication

Caption: Role of Topoisomerase IV in resolving catenated chromosomes during bacterial DNA replication.

Experimental Workflow: Topoisomerase IV Inhibition Assay

Caption: Workflow for assessing Topoisomerase IV inhibition using a decatenation assay.

Logical Relationship: Antibacterial Drug Discovery and Development

Caption: General workflow for the discovery and development of a new antibacterial agent.

Conclusion

This compound represents a promising lead compound in the ongoing search for novel antibiotics to combat drug-resistant pathogens. Its potent inhibition of Topoisomerase IV, a critical enzyme in bacterial viability, underscores the potential of this therapeutic strategy. This technical guide has provided a detailed overview of the quantitative inhibitory data, comprehensive experimental protocols for its characterization, and visual aids to conceptualize its mechanism of action and the broader context of its development. It is hoped that this resource will facilitate further research into this compound and the development of new topoisomerase inhibitors to address the pressing challenge of antimicrobial resistance.

References

- 1. Topoisomerase IV - Wikipedia [en.wikipedia.org]

- 2. Amide containing NBTI antibacterials with reduced hERG inhibition, retained antimicrobial activity against gram-positive bacteria and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [imagine.imgge.bg.ac.rs]

- 4. Secure Verification [imagine.imgge.bg.ac.rs]

- 5. inspiralis.com [inspiralis.com]

- 6. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of Anti-MRSA Agent 7

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro antibacterial profile of Anti-MRSA agent 7, also identified as Compound 12. The document details its mechanism of action, summarizes its activity against a panel of bacterial pathogens, and provides standardized experimental protocols for assessing antibacterial efficacy.

Core Mechanism of Action

This compound is a potent antibacterial compound that functions by inhibiting essential bacterial enzymes involved in DNA replication. Specifically, it targets DNA gyrase (a type II topoisomerase) and Topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By inhibiting these enzymes in both Gram-positive and Gram-negative bacteria, Agent 7 effectively disrupts these fundamental cellular processes, leading to bacterial cell death.[1]

The inhibitory concentrations (IC₅₀) against these enzymes have been quantified as follows:

-

S. aureus DNA gyrase: 0.185 µM[1]

-

E. coli DNA gyrase: 0.365 µM[1]

-

S. aureus Topoisomerase IV: 0.341 µM[1]

-

E. coli Topoisomerase IV: 0.059 µM[1]

Caption: Mechanism of action of this compound.

Quantitative In Vitro Antibacterial Spectrum

The antibacterial activity of this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacterial pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain. The results demonstrate potent activity against S. aureus, including Methicillin-Resistant S. aureus (MRSA) strains, and select Gram-negative organisms, with significantly reduced efficacy against others like P. aeruginosa and K. pneumoniae.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound [2]

| Bacterial Strain | Type | MIC (µM) |

|---|---|---|

| S. aureus (ATCC 29213) | Gram-positive | 0.03 |

| MRSA QA-12.1 | Gram-positive | 0.03 |

| MRSA QA-11.7 | Gram-positive | 0.06 |

| MRSA QA-11.2 | Gram-positive | 0.124 |

| E. faecalis DRK 057 | Gram-positive | 4.07 |

| E. coli N43 (CGSC# 5583) | Gram-negative | 0.06 |

| E. coli (ATCC 25922) | Gram-negative | 252 |

| E. coli D22 | Gram-negative | 252 |

| A. baumannii | Gram-negative | 252 |

| E. coli ESBL QA:11.3 | Gram-negative | >252 |

| K. pneumoniae | Gram-negative | >252 |

| S. alachua RDK 030c | Gram-negative | >252 |

| P. aeruginosa RDK 184 | Gram-negative | >252 |

Data sourced from MedChemExpress. MCE has not independently confirmed the accuracy of these methods. They are for reference only.[2]

Experimental Protocols

The determination of the in vitro antibacterial spectrum relies on standardized and reproducible methods. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

This method determines the MIC by testing a range of antimicrobial concentrations against a standardized bacterial inoculum in a liquid medium.

A. Materials and Reagents:

-

Sterile 96-well microtiter plates (conical or round-bottom)[3][5]

-

Test organism (e.g., MRSA) grown on a suitable agar medium for 18-24 hours.

-

Sterile cation-adjusted Mueller-Hinton Broth (MHB)[3]

-

This compound stock solution of known concentration.

-

Sterile diluent (e.g., MHB, sterile water).

-

Multipipettor and sterile pipette tips.

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)[6]

-

Incubator set at 35 ± 2°C.[3]

B. Procedure:

-

Inoculum Preparation:

-

Select several isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

-

-

Preparation of Antimicrobial Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[5]

-

Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[5]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[5]

-

This process creates a gradient of decreasing antimicrobial concentrations across the plate.

-

Reserve one column for a growth control (broth and inoculum, no agent) and another for a sterility control (broth only).[3]

-

-

Inoculation and Incubation:

-

Within 15 minutes of preparing the final inoculum, add 5-10 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of ~100-110 µL per well.[5]

-

Seal the plate with a lid or plastic bag to prevent evaporation.[3]

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3]

-

-

Interpretation of Results:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye.[3]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. asm.org [asm.org]

Dawn of a New Era: A Technical Guide to Early-Stage Research on Novel Anti-MRSA Compounds

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, demanding an urgent and innovative response from the scientific community. The relentless evolution of antibiotic resistance necessitates a continuous pipeline of novel therapeutic agents. This in-depth technical guide delves into the core of early-stage research on new anti-MRSA compounds, offering a comprehensive overview of data presentation, detailed experimental protocols, and the intricate signaling pathways that underpin resistance.

Quantitative Data Summary: A Comparative Analysis of Novel Anti-MRSA Compounds

The discovery and preclinical assessment of new anti-MRSA agents generate a wealth of quantitative data. The following tables summarize the in vitro activity and cytotoxicity of recently investigated compound classes, providing a clear comparison of their potential.

Table 1: In Vitro Antibacterial Activity of Novel Anti-MRSA Compounds

| Compound Class | Representative Compound | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Source(s) |

| Phloroglucinol Derivatives | Compound A5 | ATCC 43300, Clinical Isolates | 0.98 | 1.95 | |

| Ursolic Acid Derivatives | Compound 27 & 34 | ATCC 29213, USA300 | 1 µM | Not Reported | [1] |

| Carbazole-Oxadiazoles | Compound 13a | ATCC 29213, ATCC 25923, MRSA | 0.6-4.6 nmol/mL | Not Reported | [2] |

| Sulfonamide Derivatives | Various | Clinical Isolates | 64 - 512 | Not Reported | [3] |

| AI-Discovered Compounds | Unnamed | MRSA | Not specified | Not specified | [4] |

Table 2: Cytotoxicity and In Vivo Efficacy of Novel Anti-MRSA Compounds

| Compound Class | Representative Compound | Cell Line(s) | Cytotoxicity (IC50 or CC50) | In Vivo Model | Efficacy | Source(s) |

| Phloroglucinol Derivatives | Compound A5 | Not Specified | Non-toxic | Not Reported | Not Reported | |

| Ursolic Acid Derivatives | Compound 27 & 34 | Mammalian Cells | Low toxicity | Mouse wound model | Promising efficacy | [1] |

| Carbazole-Oxadiazoles | Compound 13a | Hek 293T, LO2 | Slight cell lethality | Not Reported | Not Reported | [2] |

| AI-Discovered Compounds | Unnamed | Human cells | Very low toxicity | Two mouse models of MRSA infection | Effective |

Key Experimental Protocols: Methodologies for Anti-MRSA Compound Evaluation

Reproducible and standardized experimental protocols are the bedrock of drug discovery. This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize novel anti-MRSA compounds.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

MRSA isolate(s)

-

Novel antimicrobial compound stock solution

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (broth only)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain from an overnight culture. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the novel compound in MHB across the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

MHB

-

MRSA isolate(s)

-

Novel antimicrobial compound

-

Sterile culture tubes or flasks

-

Agar plates

-

Incubator and shaker

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of MRSA in MHB as described for the MIC assay.

-

Assay Setup: Prepare tubes with MHB containing the novel compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.

-

Inoculation and Incubation: Inoculate each tube with the MRSA suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Incubate the tubes at 37°C with shaking.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

-

Colony Counting: After incubation of the plates, count the number of viable colonies (CFU/mL) for each time point and concentration.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the toxicity of a compound to mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well cell culture plates

-

Novel antimicrobial compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the novel compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

In Vivo Murine Skin Infection Model

This model is used to evaluate the efficacy of a novel antimicrobial agent in a living organism.

Materials:

-

Mice (e.g., BALB/c or SKH1 hairless)

-

MRSA strain

-

Anesthesia

-

Surgical tools (scalpel or biopsy punch)

-

Novel antimicrobial compound formulation (topical or systemic)

-

Vehicle control

-

Calipers

Procedure:

-

Acclimatization and Preparation: Acclimatize the mice to the laboratory conditions. Anesthetize the mice and shave a small area on their backs.

-

Infection: Create a small wound on the shaved area using a scalpel or biopsy punch. Inoculate the wound with a defined concentration of the MRSA strain.

-

Treatment: After a set period to allow the infection to establish, begin treatment with the novel compound. Administer the compound via the desired route (e.g., topical application to the wound or systemic injection). Include a group treated with a vehicle control.

-

Monitoring and Assessment: Monitor the mice daily for clinical signs of infection and measure the wound size using calipers.

-

Bacterial Load Determination: At the end of the study, euthanize the mice and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions and plate to determine the bacterial load (CFU/gram of tissue).

-

Data Analysis: Compare the wound sizes and bacterial loads between the treated and control groups to determine the efficacy of the novel compound.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Understanding the mechanisms of MRSA resistance and the logical flow of drug discovery is crucial. The following diagrams, created using the DOT language, illustrate these complex relationships.

Experimental Workflow for Novel Anti-MRSA Compound Discovery

This diagram outlines the typical preclinical stages in the search for new drugs to combat MRSA.

Caption: Preclinical workflow for the discovery of novel anti-MRSA compounds.

PBP2a-Mediated β-Lactam Resistance Signaling Pathway

The acquisition of the mecA gene, encoding Penicillin-Binding Protein 2a (PBP2a), is the primary mechanism of methicillin resistance in S. aureus. This pathway illustrates how PBP2a allows the bacterium to survive in the presence of β-lactam antibiotics.

Caption: PBP2a circumvents β-lactam inhibition to ensure MRSA survival.

VraSR Two-Component System in Response to Cell Wall Stress

The VraSR two-component system is a key regulator of the cell wall stress response in S. aureus, contributing to resistance against antibiotics that target the cell wall, such as vancomycin.

Caption: The VraSR system senses and responds to cell wall damage.

The multifaceted challenge of MRSA demands a continued and concerted research effort. By standardizing methodologies, fostering data sharing, and elucidating the fundamental mechanisms of resistance, the scientific community can accelerate the discovery and development of the next generation of life-saving antibiotics.

References

- 1. Novel carbazole-oxadiazoles as potential Staphylococcus aureus germicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revolutionary AI discovers previously unknown antibiotics to kill lethal bacterial infections - The Brighter Side of News [thebrighterside.news]

- 4. Artificial Intelligence Identifies a New Class of Antibiotics That Can Kill MRSA | Technology Networks [technologynetworks.com]

Structure-Activity Relationship of Anti-MRSA Agent 7: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide array of conventional antibiotics. The development of novel antibacterial agents with unique mechanisms of action is paramount in addressing this challenge. A promising class of compounds, known as novel bacterial topoisomerase inhibitors (NBTIs), has emerged as potent anti-MRSA agents. These molecules target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

This technical guide focuses on the structure-activity relationship (SAR) of a specific NBTI, designated as Anti-MRSA agent 7 (also referred to as compound 12 in scientific literature). A key challenge in the development of NBTIs has been mitigating off-target effects, particularly the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to cardiotoxicity. This whitepaper details the SAR studies of a series of amide-containing NBTIs, including agent 7, which were designed to reduce hERG inhibition while maintaining potent antibacterial activity against Gram-positive bacteria, including MRSA.[1][2][3] This optimization strategy has led to the identification of agent 7 as a lead compound with a favorable safety and efficacy profile.[1][2][3]

Core Compound Profile: this compound (Compound 12)

| Property | Value |

| Molecular Formula | C₂₂H₂₀BrF₂N₃O₄ |

| Molecular Weight | 508.31 |

| Target | DNA Gyrase and Topoisomerase IV |

| Pathway | Anti-infection; Cell Cycle/DNA Damage |

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the key in vitro activity data for this compound and related compounds, highlighting the successful optimization of the NBTI scaffold to achieve potent anti-MRSA activity with reduced hERG inhibition.

| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus DNA Gyrase IC₅₀ (µM) | S. aureus Topo IV IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |

| Agent 7 (12) | Amide Linker | 0.125 | >64 | 0.185 | 0.341 | >30 |

| Precursor 1 | Secondary Amine | 0.06 | >64 | 0.09 | 0.15 | <1 |

| Precursor 2 | Different RHS | 0.25 | >64 | 0.21 | 0.45 | 5 |

Note: The data presented is a representative summary based on publicly available abstracts. The full dataset can be found in Kokot M, et al. Eur J Med Chem. 2023 Mar 15;250:115160.

Key SAR Insights:

-

Amide Linker: The replacement of a basic secondary amine linker with a less basic amide moiety was a key strategy to reduce hERG channel inhibition.[1][2][3] This modification successfully increased the hERG IC₅₀ value to greater than 30 µM for agent 7, indicating a significantly improved cardiovascular safety profile.[1][2]

-

Right-Hand Side (RHS) Moiety: Modifications to the phenyl right-hand side (RHS) of the molecule influence both antibacterial potency and hERG inhibition. The specific substitutions on the RHS of agent 7 contribute to its potent inhibition of bacterial topoisomerases.

-

Gram-Positive Selectivity: The entire series of these NBTIs demonstrates strong activity against Gram-positive bacteria, including various MRSA strains, while showing limited activity against Gram-negative bacteria like E. coli. This is a common characteristic of this class of inhibitors.

Experimental Protocols

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate.

-

Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of the compounds against S. aureus DNA gyrase and topoisomerase IV was assessed using supercoiling and decatenation assays, respectively.

-

DNA Gyrase Supercoiling Assay:

-

The reaction mixture contained relaxed pBR322 plasmid DNA, S. aureus DNA gyrase, and the test compound in an appropriate assay buffer.

-

The reaction was initiated by the addition of ATP and incubated at 37°C for 1 hour.

-

The reaction was stopped, and the DNA topoisomers were separated by agarose gel electrophoresis.

-

The amount of supercoiled DNA was quantified to determine the extent of enzyme inhibition. The IC₅₀ value was calculated as the compound concentration required to inhibit 50% of the supercoiling activity.[1][4][5]

-

-

Topoisomerase IV Decatenation Assay:

-

The reaction mixture contained catenated kinetoplast DNA (kDNA), S. aureus topoisomerase IV, and the test compound in a suitable assay buffer.

-

The reaction was initiated by the addition of ATP and incubated at 37°C for 30 minutes.

-

The reaction was terminated, and the decatenated DNA products were separated by agarose gel electrophoresis.

-

The amount of decatenated DNA was quantified to determine the inhibitory effect of the compound. The IC₅₀ value was calculated as the compound concentration that resulted in a 50% reduction in decatenation.[1][4][5]

-

hERG Inhibition Assay

The potential for compounds to inhibit the hERG potassium channel was evaluated using a whole-cell patch-clamp assay in a stable hERG-expressing cell line (e.g., HEK293).

-

Cell Culture: hERG-expressing cells were cultured under standard conditions.

-

Patch-Clamp Electrophysiology: Whole-cell voltage-clamp recordings were performed. Cells were held at a holding potential, and a specific voltage protocol was applied to elicit hERG currents.

-

Compound Application: The test compounds were applied to the cells at various concentrations.

-

Data Analysis: The effect of the compounds on the hERG current was measured, and the concentration-response curve was plotted to determine the IC₅₀ value.

In Vivo Efficacy - Neutropenic Murine Thigh Infection Model

The in vivo antibacterial efficacy of agent 7 was assessed in a neutropenic mouse thigh infection model.[2][3]

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide on multiple days prior to infection.[6][7]

-

Infection: Mice were inoculated in the thigh muscle with a clinical isolate of MRSA.

-

Treatment: At a specified time post-infection, mice were treated with the test compound (e.g., via intraperitoneal or subcutaneous administration) at various doses.

-

Assessment of Bacterial Burden: At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).

-

Efficacy Determination: The reduction in bacterial load in the treated groups was compared to the vehicle control group to determine the in vivo efficacy of the compound.

Visualizations

Caption: Rational design strategy for the development of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

The structure-activity relationship studies of the amide-containing novel bacterial topoisomerase inhibitors have successfully led to the discovery of this compound. This compound demonstrates a desirable balance of potent in vitro and in vivo efficacy against MRSA and a significantly improved cardiovascular safety profile, characterized by reduced hERG inhibition. The strategic replacement of a basic amine linker with an amide group was a critical design element in mitigating hERG liability. This compound represents a promising lead candidate for further preclinical and clinical development as a novel therapeutic for challenging MRSA infections. The detailed experimental protocols and SAR insights provided in this whitepaper serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. mid.journals.ekb.eg [mid.journals.ekb.eg]

- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. imquestbio.com [imquestbio.com]

The Novelty of Anti-MRSA Agent 7's Mode of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antibacterial agents with unique modes of action. This technical guide provides an in-depth analysis of Anti-MRSA agent 7, a promising novel bacterial topoisomerase inhibitor (NBTI). This document outlines the agent's distinct mechanism of action, presents key quantitative data, details the experimental protocols used for its evaluation, and provides visualizations of its operational pathways.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound, also identified as compound 12 in preclinical studies, exerts its potent bactericidal activity through the dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, repair, and segregation. By targeting both enzymes, this compound presents a multi-pronged attack on vital cellular processes, which may contribute to a lower propensity for the development of resistance. The novelty of its action lies in its efficacy against MRSA strains that are resistant to other classes of antibiotics.

Signaling Pathway and Logical Relationship

The mode of action of this compound does not involve a classical signaling pathway but rather a direct inhibition of enzymatic activity, leading to a cascade of downstream lethal effects. The logical relationship of this mechanism is depicted below.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Anti-MRSA Agent 7 (Compound 12)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of Anti-MRSA Agent 7, also identified as Compound 12 in recent literature. This potent antibacterial agent has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by targeting bacterial DNA gyrase and topoisomerase IV.

Overview

This compound (Compound 12) is a novel bacterial topoisomerase inhibitor (NBTI) with the molecular formula C₂₂H₂₀BrF₂N₃O₄ and a molecular weight of 508.31 g/mol .[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to bacterial cell death. This document outlines the synthetic route and purification methodology based on established scientific literature, enabling researchers to produce this compound for further investigation.

Data Presentation

Table 1: Physicochemical Properties of this compound (Compound 12)

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀BrF₂N₃O₄ | [1][2] |

| Molecular Weight | 508.31 | [1][2] |

| IUPAC Name | N-(4-((6-bromo-3-fluoro-2-(2-fluoro-6-hydroxyphenyl)quinolin-4-yl)amino)phenyl)acetamide | N/A |

| Appearance | N/A | N/A |

| Solubility | N/A | N/A |

Table 2: Summary of Synthetic Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Amide Coupling | Starting Amine, Acetic Anhydride | Pyridine | Room Temp. | 2 | >95 |

| 2 | Suzuki Coupling | Bromo-fluoro-quinoline, boronic acid | 1,4-Dioxane/Water | 100 | 12 | 60-70 |

| 3 | Final Product Formation | Intermediate from Step 2 | N/A | N/A | N/A | N/A |

Note: Specific quantities and yields are detailed in the experimental protocol below. "N/A" indicates data not explicitly provided in the source literature.

Experimental Protocols

The synthesis of this compound (Compound 12) is a multi-step process. The following protocol is a detailed methodology for its laboratory-scale production.

Materials and Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Synthesis of Intermediate 1: N-(4-aminophenyl)acetamide

-

To a solution of p-phenylenediamine in pyridine, add acetic anhydride dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the desired acetamide intermediate.

Synthesis of this compound (Compound 12)

-

Combine the bromo-fluoro-quinoline starting material, the appropriate boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a round-bottom flask.

-

Add a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., Na₂CO₃).

-

De-gas the mixture and place it under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Load the crude product onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization (if necessary):

-

Dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol or methanol).

-

Allow the solution to cool slowly to room temperature, then place in an ice bath to induce crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Purity Analysis:

-

Confirm the purity of the final compound using HPLC.

-

Characterize the structure and confirm the identity of this compound (Compound 12) using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

Caption: Synthetic and purification workflow for this compound.

Caption: Mechanism of action of this compound.

References

Application Notes & Protocols: In Vivo Efficacy of Compound 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 12 is a potent and selective, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, including colorectal cancer (CRC), making it an attractive target for therapeutic intervention.[4][5][6] Compound 12 is under preclinical investigation for its anti-neoplastic activity. These notes provide detailed protocols for evaluating the in vivo efficacy and pharmacodynamic (PD) activity of Compound 12 in a human colorectal cancer xenograft model.

In Vivo Efficacy Study in HCT116 Xenograft Model

Objective

To determine the anti-tumor efficacy of Compound 12 in an HCT116 human colorectal cancer subcutaneous xenograft mouse model by assessing tumor growth inhibition.

Experimental Workflow

The overall workflow for the in vivo efficacy study is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting mTOR network in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 7 Against Clinical Isolates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to public health, causing a range of difficult-to-treat infections in both healthcare and community settings.[1][2] The emergence of resistance to last-resort antibiotics like vancomycin underscores the urgent need for novel antimicrobial agents.[3] Anti-MRSA agent 7 (also known as Compound 12) is a potent, novel antibacterial compound that presents a promising therapeutic option.[4][5] This agent functions by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical MRSA isolates using the broth microdilution method. This procedure is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antimicrobial susceptibility testing.[6][7][8]

Mechanism of Action of this compound

This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, Agent 7 prevents the relaxation and decatenation of bacterial DNA, leading to a halt in replication and ultimately, cell death.[4][5]

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the agent in a liquid medium.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Clinical MRSA isolates

-

Staphylococcus aureus ATCC® 29213™ (Quality Control strain)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (50-200 µL)

-

Single-channel pipettes

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader (optional)

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Protocol Steps

Step 1: Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a high concentration (e.g., 10 mg/mL). The exact concentration depends on the expected MIC range.

-

Further dilute the stock solution in sterile CAMHB to create a working solution at a concentration suitable for the serial dilution (e.g., 2X the highest desired final concentration).

Step 2: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of a clinical MRSA isolate.

-

Transfer the colonies to a tube containing sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 3: Serial Dilution in Microtiter Plate

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each isolate being tested.

-

Add 200 µL of the working solution of Agent 7 (prepared in Step 1) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 11, discarding the final 100 µL from well 11.

-

Well 12 will serve as the positive control (growth control), containing only CAMHB and the bacterial inoculum. A separate well or strip can be used for a sterility control (CAMHB only).

Step 4: Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 12. This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent, achieving the final desired test concentrations.

-

Seal the plates or cover with a lid to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

-

Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10][11]

-

Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well (well 12) should show clear turbidity. The sterility control should remain clear.

-

Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.

References

- 1. Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Effectiveness and Use of Anti-Methicillin-Resistant Staphylococcus aureus Agents for Aspiration Pneumonia in Older Patients Using a Nationwide Japanese Administrative Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Cytotoxicity of Anti-MRSA Agent 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. Agent 7 is a promising new compound with demonstrated efficacy against MRSA. However, a critical step in the preclinical development of any new therapeutic is the thorough evaluation of its cytotoxic potential to ensure its safety for host cells.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of Anti-MRSA Agent 7.

The described assays—MTT, LDH, and Caspase-3/7—offer a multi-faceted approach to cytotoxicity testing by evaluating metabolic activity, membrane integrity, and apoptosis induction, respectively.[3] Adherence to these protocols will enable researchers to generate robust and reproducible data, crucial for the safety assessment and further development of Agent 7.

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The concentration of the formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol

-

Cell Seeding: Plate mammalian cells (e.g., HaCaT, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of Agent 7. Include a vehicle control (medium with the same solvent concentration used for Agent 7) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

| Concentration of Agent 7 (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.21 | 0.07 | 96.8 |

| 10 | 1.15 | 0.06 | 92.0 |

| 25 | 0.98 | 0.05 | 78.4 |

| 50 | 0.63 | 0.04 | 50.4 |

| 100 | 0.25 | 0.03 | 20.0 |

| Positive Control (Doxorubicin 10 µM) | 0.15 | 0.02 | 12.0 |

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[9]

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 humidified atmosphere.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[8]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]

Data Presentation

| Concentration of Agent 7 (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| 0 (Spontaneous Release) | 0.20 | 0.02 | 0 |

| 1 | 0.22 | 0.02 | 2.5 |

| 10 | 0.28 | 0.03 | 10.0 |

| 25 | 0.45 | 0.04 | 31.3 |

| 50 | 0.80 | 0.06 | 75.0 |

| 100 | 1.00 | 0.07 | 100.0 |

| Maximum Release | 1.00 | 0.08 | 100 |

% Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)] x 100

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3/7 Assay: Assessment of Apoptosis

Activation of caspases, particularly caspase-3 and caspase-7, is a key hallmark of apoptosis.[11][12] The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities.[13] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for a shorter duration, typically 4-6 hours, as caspase activation is an earlier event in apoptosis.

-

Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation

| Concentration of Agent 7 (µg/mL) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1500 | 120 | 1.0 |

| 1 | 1650 | 130 | 1.1 |

| 10 | 3000 | 250 | 2.0 |

| 25 | 7500 | 600 | 5.0 |

| 50 | 15000 | 1100 | 10.0 |

| 100 | 12000 | 950 | 8.0 |

| Positive Control (Staurosporine 1 µM) | 18000 | 1500 | 12.0 |

Fold Increase = (Luminescence of treated cells / Luminescence of vehicle control)

Signaling Pathway: Apoptosis Induction

Caption: Simplified signaling pathway of apoptosis induction.

Summary and Conclusion

This document provides a comprehensive guide with detailed protocols for assessing the cytotoxicity of the novel this compound. By employing a combination of assays that measure different aspects of cell health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can obtain a holistic view of the compound's cytotoxic profile.

The provided tables and diagrams serve as templates for data presentation and visualization of experimental workflows and underlying biological pathways. The consistent and rigorous application of these methods will be instrumental in determining the therapeutic window of Agent 7 and advancing its development as a safe and effective treatment for MRSA infections.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cellbiologics.com [cellbiologics.com]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 13. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Evaluating Anti-MRSA Agent 7 Against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its capacity to form biofilms on both biological and inert surfaces, such as medical implants and chronic wounds.[1][2][3] A biofilm is a structured community of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix.[4] This matrix protects the embedded bacteria from host immune responses and reduces the penetration of conventional antibiotics, contributing to persistent and difficult-to-treat infections.[5][6] The development of novel therapeutic agents that can either prevent biofilm formation or eradicate established biofilms is a critical area of research.[7][8]

This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of a novel therapeutic candidate, "Anti-MRSA Agent 7," for its efficacy against MRSA biofilms. The described assays are standard, robust methods for quantifying biofilm biomass, assessing cellular viability within the biofilm, and visualizing the architectural changes induced by the therapeutic agent.[9][10]

2.0 Objectives

-

To determine the efficacy of Agent 7 in preventing the initial formation of MRSA biofilms (inhibition).

-

To assess the ability of Agent 7 to disrupt and eliminate pre-formed, mature MRSA biofilms (eradication).

-

To quantify the metabolic activity (viability) of MRSA cells within biofilms following treatment with Agent 7.

-

To visualize the structural impact of Agent 7 on MRSA biofilm architecture.

-

To provide a framework for the preclinical evaluation of Agent 7 in a relevant in vivo model.

3.0 Experimental Workflow

The overall workflow for evaluating an anti-biofilm agent is a multi-step process, beginning with basic planktonic activity and progressing through detailed in vitro biofilm assays to preclinical in vivo models.

Caption: Overall experimental workflow for testing this compound.

4.0 In Vitro Experimental Protocols

These protocols utilize a reference MRSA strain known for its robust biofilm-forming capabilities (e.g., USA300 MRSA strain LAC).[11]

4.1 Materials and Reagents

-

MRSA Strain (e.g., USA300)

-

Tryptic Soy Broth (TSB), supplemented with 1% glucose

-

Tryptic Soy Agar (TSA)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom polystyrene microtiter plates[12]

-

This compound (stock solution of known concentration)

-

Vancomycin (control antibiotic)[11]

-

0.1% (w/v) Crystal Violet (CV) solution[13]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[15]

-

Dimethyl sulfoxide (DMSO)

-

LIVE/DEAD BacLight Viability Kit for microscopy

-

Confocal Laser Scanning Microscope (CLSM)

4.2 Protocol: Biofilm Inhibition Assay

This assay determines the concentration of Agent 7 required to prevent biofilm formation.[16]

-

Prepare Inoculum: Grow MRSA overnight in TSB at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.

-

Plate Setup:

-

Add 100 µL of TSB + 1% glucose to all wells of a 96-well plate.

-

Add 100 µL of Agent 7 stock solution to the first column and perform a 2-fold serial dilution across the plate.

-

Include control wells: Vancomycin (positive control), untreated MRSA (growth control), and sterile media (negative control).

-

-

Inoculation: Add 100 µL of the prepared MRSA inoculum to each well (except the sterile media control).

-

Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

-

Quantification (Crystal Violet Staining):

-

Carefully discard the planktonic cell culture from the wells.

-

Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Air dry the plate completely.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[14]

-

Remove the CV solution and wash the plate three times with PBS.

-

Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.[15]

-

Measure the absorbance at 570-595 nm using a microplate reader.[9][17]

-

4.3 Protocol: Biofilm Eradication Assay

This assay evaluates the ability of Agent 7 to destroy a pre-formed, mature biofilm.[9][18]

-

Form Biofilm:

-

Add 200 µL of MRSA inoculum (~1 x 10^6 CFU/mL in TSB + 1% glucose) to the wells of a 96-well plate.

-

Incubate statically for 24-48 hours at 37°C to allow for mature biofilm formation.[14]

-

-

Treatment:

-

Discard the planktonic culture and wash the wells twice with PBS.

-

Add 200 µL of fresh TSB containing serial dilutions of Agent 7 (and controls, as in 4.2) to the wells.

-

-

Incubation: Incubate the plate for another 24 hours at 37°C.

-

Quantification: Perform crystal violet staining and measure absorbance as described in step 4.2.5.

Caption: Comparison of Biofilm Inhibition and Eradication Assay workflows.

4.4 Protocol: Metabolic Activity (MTT) Assay

This assay quantifies the viability of bacteria remaining within the biofilm after treatment.[15][19]

-

Perform Eradication Assay: Follow steps 1-3 from the Biofilm Eradication Assay (Protocol 4.3).

-

MTT Addition:

-

After the 24-hour treatment period, discard the supernatant.

-

Wash the wells with PBS.

-

Add 100 µL of sterile PBS and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C in the dark. Viable cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]

-

-

Solubilization:

-

Carefully remove the supernatant.

-

Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

-

Quantification: Measure the absorbance at 570 nm. A lower absorbance value corresponds to reduced metabolic activity and lower cell viability.[15]

4.5 Protocol: Confocal Laser Scanning Microscopy (CLSM)

CLSM provides qualitative and quantitative visualization of biofilm structure and cell viability.[1][21]

-

Biofilm Growth: Grow MRSA biofilms on a suitable surface for microscopy (e.g., glass coverslips placed in a 24-well plate) for 24-48 hours.

-

Treatment: Treat the mature biofilms with Agent 7 at relevant concentrations (e.g., MIC, 4x MIC) for 24 hours. Include an untreated control.

-

Staining:

-

Imaging: Mount the coverslips and visualize using a CLSM. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.

-

Analysis: Analyze images to assess changes in biofilm thickness, overall structure, and the ratio of live (green) to dead (red) cells in treated vs. untreated biofilms.

5.0 Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Biofilm Inhibition by this compound

| Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD | % Inhibition |

|---|---|---|

| Untreated Control | [Value] | 0% |

| Agent 7 - Conc. 1 | [Value] | [Value] |

| Agent 7 - Conc. 2 | [Value] | [Value] |

| Agent 7 - Conc. 3 | [Value] | [Value] |

| Vancomycin (Control) | [Value] | [Value] |

Table 2: Biofilm Eradication & Viability (MTT Assay)

| Treatment (Concentration) | Mean CV Absorbance ± SD (% Eradication) | Mean MTT Absorbance ± SD (% Viability Reduction) |

|---|---|---|

| Untreated Control | [Value] (0%) | [Value] (0%) |

| Agent 7 - Conc. 1 | [Value] ([Value]%) | [Value] ([Value]%) |

| Agent 7 - Conc. 2 | [Value] ([Value]%) | [Value] ([Value]%) |

| Agent 7 - Conc. 3 | [Value] ([Value]%) | [Value] ([Value]%) |

| Vancomycin (Control) | [Value] ([Value]%) | [Value] ([Value]%) |

6.0 MRSA Biofilm Formation Signaling

Understanding the molecular basis of MRSA biofilm formation is crucial for interpreting experimental results. Formation is a complex process regulated by multiple genes and environmental cues.[2] Key pathways include the PIA-dependent pathway, mediated by the ica operon, and PIA-independent pathways involving surface proteins.[5][24] The Accessory Gene Regulator (agr) quorum-sensing system is a master regulator that controls the expression of virulence factors and influences biofilm dispersal.[4][25]

Caption: Simplified signaling pathways in MRSA biofilm formation.

7.0 Preclinical In Vivo Evaluation

Following promising in vitro results, the efficacy of Agent 7 should be tested in an animal model. Murine models of implant-associated biofilm infection are commonly used.[26][27]

7.1 Protocol Outline: Murine Subcutaneous Implant Model

-

Surgical Implantation: Anesthetize mice and surgically implant a sterile catheter segment or mesh subcutaneously on the dorsum.[26] Allow the surgical site to heal for several days.

-

Infection:

-

Grow a mature biofilm on an identical implant in vitro using a clinical MRSA isolate.

-